molecular formula C16H19FN4O3S B6944862 methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate

methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate

Cat. No.: B6944862
M. Wt: 366.4 g/mol
InChI Key: OERJCMJEMQSYBE-UHFFFAOYSA-N
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Description

Methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate is a complex organic compound that features a combination of fluorine, thiazole, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carbamate Formation: The carbamate group is formed by reacting the amine with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted aromatic compounds with different nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, it can be used to study enzyme interactions and protein binding due to its structural complexity.

Medicine

In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity through hydrogen bonding and van der Waals interactions. The thiazole ring can participate in π-π stacking interactions, while the carbamate group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[2-fluoro-5-(aminophenyl)carbamate]
  • Methyl N-[2-chloro-5-(2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino)phenyl]carbamate

Uniqueness

Methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its analogs. The combination of the thiazole ring and carbamate group also provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-9-8-18-13(25-9)16(2,3)21-14(22)19-10-5-6-11(17)12(7-10)20-15(23)24-4/h5-8H,1-4H3,(H,20,23)(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERJCMJEMQSYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)(C)NC(=O)NC2=CC(=C(C=C2)F)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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